molecular formula C19H36N2O4S B13401113 (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium

Cat. No.: B13401113
M. Wt: 392.6 g/mol
InChI Key: XLGHARKAPCCVFZ-XAEDZKCESA-N
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Description

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium typically involves multiple steps. The starting materials are carefully chosen to ensure the correct stereochemistry and incorporation of deuterium atoms. Common synthetic routes may include:

    Step 1: Protection of functional groups to prevent unwanted reactions.

    Step 2: Introduction of the acetamido group through acylation reactions.

    Step 3: Incorporation of deuterium atoms via deuterated reagents.

    Step 4: Formation of the sulfanylpropanoate moiety through thiol-ene reactions.

    Step 5: Final deprotection and purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions at the acetamido or hydroxyethyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetamido group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biology, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of labeled biomolecules.

Medicine

In medicine, the compound may have potential as a drug candidate or as a tool for studying metabolic pathways.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetamido-3-hydroxyethylsulfanylpropanoate: Lacks deuterium atoms.

    (2R)-2-acetamido-3-(2-hydroxyethyl)sulfanylpropanoate: Similar structure but different stereochemistry.

    (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylbutanoate: Different carbon chain length.

Uniqueness

The presence of deuterium atoms in (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium makes it unique, as deuterium can influence the compound’s stability, reactivity, and interactions with biological systems.

Properties

Molecular Formula

C19H36N2O4S

Molecular Weight

392.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2

InChI Key

XLGHARKAPCCVFZ-XAEDZKCESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)[O-])NC(=O)C)O.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(=O)NC(CSCCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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